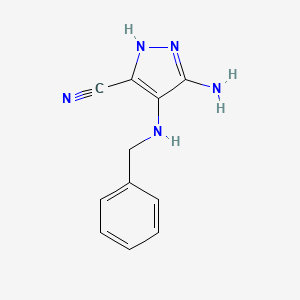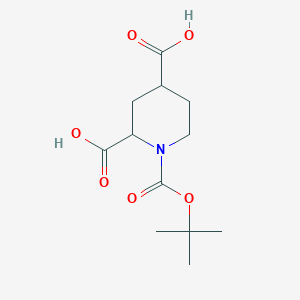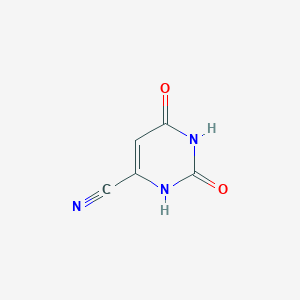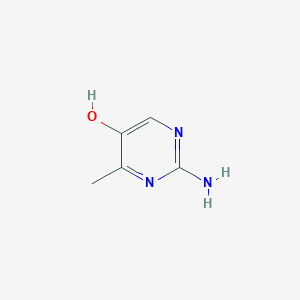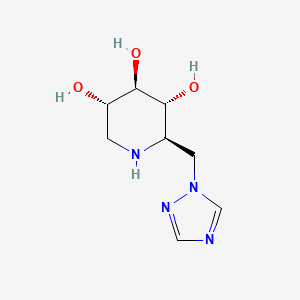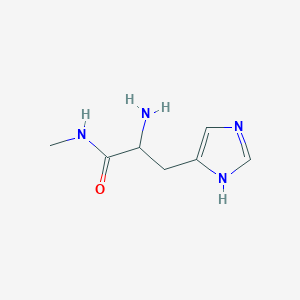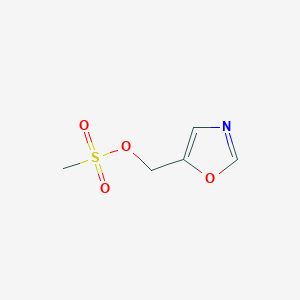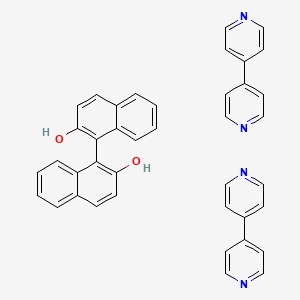
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine is a complex organic compound that features both naphthalene and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-2-ol with pyridine derivatives under controlled conditions. For instance, the Mannich reaction, which involves the condensation of naphthalen-2-ol with formaldehyde and a secondary amine, can be used to introduce the pyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through methods such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds .
Applications De Recherche Scientifique
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(2-Hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol
- **2-(2-Hydroxynaphthalen-1-yl)benzoic acid
- **4-(2-Hydroxynaphthalen-1-yl)pyridine
Uniqueness
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine is unique due to its combination of naphthalene and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
| 790229-53-7 | |
Formule moléculaire |
C40H30N4O2 |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C20H14O2.2C10H8N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;2*1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-12,21-22H;2*1-8H |
Clé InChI |
WCGCECJAFQRKPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
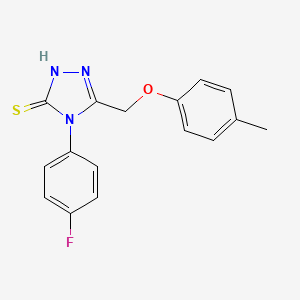
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
